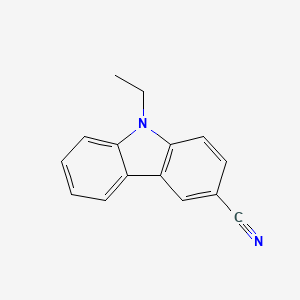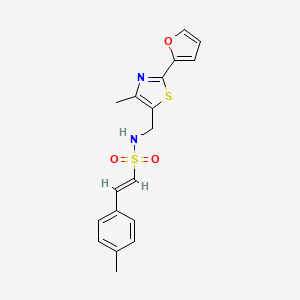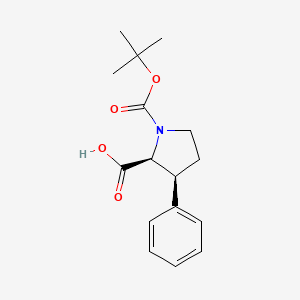
9-Ethyl-9H-Carbazol-3-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-ethyl-9H-carbazole-3-carbonitrile is an organic compound that has garnered attention in various fields due to its unique chemical structure and properties. It is a derivative of carbazole, a nitrogen-containing heterocycle known for its diverse biological and chemical applications.
Wissenschaftliche Forschungsanwendungen
9-ethyl-9H-carbazole-3-carbonitrile has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antitumor agent by reactivating the p53 pathway in human melanoma cells . Additionally, it has been explored for its antioxidant properties and its use in organic light-emitting diodes (OLEDs) and other electronic devices .
Wirkmechanismus
Target of Action
The primary target of 9-ethyl-9H-carbazole-3-carbonitrile is the p53 protein, a major tumor suppressor that is frequently mutated in many cancers . The p53 protein plays a crucial role in preventing cancer formation, thus it is often referred to as the “guardian of the genome”.
Mode of Action
9-Ethyl-9H-carbazole-3-carbonitrile interacts with its target, the p53 protein, by enhancing its phosphorylation at Ser15 . This interaction leads to the activation of the p53 pathway, which in turn induces apoptosis (programmed cell death) and senescence (cellular aging) in melanoma cells .
Biochemical Pathways
The activation of the p53 pathway by 9-ethyl-9H-carbazole-3-carbonitrile affects several biochemical pathways related to cell apoptosis . Notably, it enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK), two key proteins involved in the regulation of cellular stress response and apoptosis .
Pharmacokinetics
Its molecular weight of 22027 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The action of 9-ethyl-9H-carbazole-3-carbonitrile results in the induction of apoptosis and senescence in melanoma cells . This leads to a significant and selective suppression of melanoma cell growth, without affecting normal human melanocytes . These effects suggest the potential of 9-ethyl-9H-carbazole-3-carbonitrile to be developed as a new drug for melanoma therapy .
Biochemische Analyse
Biochemical Properties
For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has been shown to enhance the phosphorylation of p53 at Ser15 in melanoma cells .
Cellular Effects
9-ethyl-9H-carbazole-3-carbonitrile has been shown to have significant effects on cellular processes. For example, it has been found to suppress the growth of melanoma cells by enhancing cell apoptosis and reducing cell proliferation . Importantly, it does not have any evident toxic effects on normal tissues .
Molecular Mechanism
It’s suggested that it induces melanoma cell apoptosis and senescence through the activation of the p53 pathway . This activation is believed to be a result of enhanced phosphorylation of p53 at Ser15 .
Metabolic Pathways
Carbazole derivatives are known to interact with various enzymes and cofactors .
Vorbereitungsmethoden
The synthesis of 9-ethyl-9H-carbazole-3-carbonitrile can be achieved through several methods. One efficient approach involves a one-pot, solvent-free protocol. This method includes a modified Friedländer hetero-annulation reaction between 2,3,4,9-tetrahydrocarbazol-1-one and 3-amino-2-naphthoic acid in the presence of phosphorus oxychloride (POCl₃) . Another method involves the direct pseudo multicomponent transformation of 2,3,4,9-tetrahydrocarbazol-1-one, malononitrile, and 9-ethyl-3-carbazolecarboxaldehyde through a Knoevenagel–Michael addition-cyclization reaction .
Analyse Chemischer Reaktionen
9-ethyl-9H-carbazole-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂). The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
9-ethyl-9H-carbazole-3-carbonitrile can be compared with other carbazole derivatives such as 9-ethyl-9H-carbazole-3-carbaldehyde and 9-ethylcarbazole-3,6-dicarbaldehyde. These compounds share similar structural features but differ in their functional groups and specific applications. For example, 9-ethyl-9H-carbazole-3-carbaldehyde has shown antitumor activity through the p53 pathway, similar to 9-ethyl-9H-carbazole-3-carbonitrile . each compound’s unique functional groups confer distinct chemical reactivity and biological activity .
Conclusion
9-ethyl-9H-carbazole-3-carbonitrile is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse synthetic routes, chemical reactions, and applications in research and industry. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utility in developing new materials and therapeutic agents.
Eigenschaften
IUPAC Name |
9-ethylcarbazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRDSAJESGGFHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C#N)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl](/img/structure/B2387332.png)

![N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide](/img/structure/B2387334.png)



amine hydrochloride](/img/structure/B2387344.png)



![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide](/img/structure/B2387353.png)

![8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2387355.png)
